molecular formula C10H7ClO3 B13164867 Methyl 4-chloro-1-benzofuran-3-carboxylate

Methyl 4-chloro-1-benzofuran-3-carboxylate

Cat. No.: B13164867
M. Wt: 210.61 g/mol
InChI Key: FGXOSRCZABPPFX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-benzofuran-3-carboxylate: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 3-position, a chlorine atom at the 4-position, and a benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with the desired substituents.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and reduce side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 4-position .

Scientific Research Applications

Chemistry: Methyl 4-chloro-1-benzofuran-3-carboxylate is used as a building block in organic synthesis.

Biology: In biological research, benzofuran derivatives have shown promise as antimicrobial and anticancer agents. This compound, in particular, has been studied for its potential to inhibit the growth of certain cancer cell lines .

Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents. Its ability to interact with specific molecular targets in cells is of great interest in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, but the compound’s ability to interact with key cellular components is a crucial aspect of its mechanism of action .

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 4-chloro-1-benzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various studies and data tables.

Chemical Structure and Properties

This compound belongs to the benzofuran family, characterized by a benzene ring fused to a furan ring. The presence of the chlorine substituent at the 4-position and the ester functional group significantly influences its biological properties.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. This compound has been shown to exhibit selective cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assessment :
    • A study reported that benzofuran derivatives, including this compound, demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer). The IC50 values for these compounds often ranged from 0.06 to 1.14 µM, indicating potent activity comparable to established chemotherapeutics .
  • Mechanism of Action :
    • The mechanism underlying the anticancer effects involves the induction of apoptosis through caspase activation. For instance, treatment with this compound resulted in a notable increase in caspase-3 activity, suggesting its role in programmed cell death .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that the position and type of substituents on the benzofuran scaffold significantly affect biological activity. The presence of halogens (like chlorine) at specific positions enhances cytotoxicity without adversely affecting normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antimicrobial Studies

  • In Vitro Testing :
    • Various derivatives of benzofurans, including this compound, have been tested against Gram-positive and Gram-negative bacteria as well as fungi. Some compounds exhibited minimum inhibitory concentrations (MIC) as low as 100 µg/mL against Candida albicans and other pathogens .
  • Mechanism of Action :
    • The antimicrobial action is believed to be linked to the disruption of microbial cell membranes and interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.08Induction of apoptosis via caspase activation
ME-180 (Cervical)0.17Disruption of cell cycle regulation
HCT1160.25Inhibition of proliferation

Table 2: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (µg/mL)Target Organisms
This compound100Candida albicans, E. coli
Other Benzofuran Derivative A150Staphylococcus aureus
Other Benzofuran Derivative B200Pseudomonas aeruginosa

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

methyl 4-chloro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7ClO3/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h2-5H,1H3

InChI Key

FGXOSRCZABPPFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C(=CC=C2)Cl

Origin of Product

United States

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